molecular formula C11H10BrN3O4 B8344512 5-Bromomethyl-7-nitro-2,3-dimethoxyquinoxaline CAS No. 188699-17-4

5-Bromomethyl-7-nitro-2,3-dimethoxyquinoxaline

Cat. No.: B8344512
CAS No.: 188699-17-4
M. Wt: 328.12 g/mol
InChI Key: WIQNHLFZBWOETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromomethyl-7-nitro-2,3-dimethoxyquinoxaline is a useful research compound. Its molecular formula is C11H10BrN3O4 and its molecular weight is 328.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

188699-17-4

Molecular Formula

C11H10BrN3O4

Molecular Weight

328.12 g/mol

IUPAC Name

5-(bromomethyl)-2,3-dimethoxy-7-nitroquinoxaline

InChI

InChI=1S/C11H10BrN3O4/c1-18-10-11(19-2)14-9-6(5-12)3-7(15(16)17)4-8(9)13-10/h3-4H,5H2,1-2H3

InChI Key

WIQNHLFZBWOETQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC(=CC(=C2N=C1OC)CBr)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

25 ml of sulfuric acid are cooled to 0° C. and then 9.5 g (33.55 mmol) of 5-bromomethyl-2,3-dimethoxy-quinoxaline are added. After a further 10 minutes, 3.39 ml (1 equiv.) of isopropyl nitrate are added and the mixture is stirred at 0° C. for 1 hour. The mixture is poured onto ice, and the solid is filtered off and washed with water. The title compound is obtained in the form of a beige solid.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
3.39 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 0.249 g (1.0 mmol) of 2,3-dimethoxy-5-methyl-7-nitro-quinoxaline, 0.178 g (1 mmol) of N-bromosuccinimide and 0.016 g (0.1 mmol) of azo-isobutyronitrile in 3 ml of CCl4 is heated at reflux for 20 hours. The reaction mixture is washed with water and brine and concentrated using a rotary evaporator. Crystallization from ethyl acetate yields the title compound. TLC: hexane/ethyl acetate 6/1: Rf=0.63, 1H-NMR (CDCl3): δ 8.64 (d, J=3, 1H), 8.41 (d, J=3, 1H), 5.02(s, 2H), 4.27(s, 3H), 4.20 (s, 3H).
Name
2,3-dimethoxy-5-methyl-7-nitro-quinoxaline
Quantity
0.249 g
Type
reactant
Reaction Step One
Quantity
0.178 g
Type
reactant
Reaction Step One
[Compound]
Name
azo-isobutyronitrile
Quantity
0.016 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.